molecular formula C8H6ClNO2S B1590967 (4-Cyanophenyl)methanesulfonyl chloride CAS No. 56105-99-8

(4-Cyanophenyl)methanesulfonyl chloride

Cat. No. B1590967
Key on ui cas rn: 56105-99-8
M. Wt: 215.66 g/mol
InChI Key: UKKQISHRHXSEGI-UHFFFAOYSA-N
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Patent
US06215001B1

Procedure details

4-Bromomethylbenzonitrile was reacted with sodium sulphite followed by phosphorus pentachloride to give 4-cyanobenzylsulphonyl chloride which was reacted with pentylamine in a similar manner to N14 to give the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][CH:4]=1.[S:11]([O-:14])([O-])=[O:12].[Na+].[Na+].P(Cl)(Cl)(Cl)(Cl)[Cl:18]>>[C:7]([C:6]1[CH:9]=[CH:10][C:3]([CH2:2][S:11]([Cl:18])(=[O:14])=[O:12])=[CH:4][CH:5]=1)#[N:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=CC=C(C#N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(CS(=O)(=O)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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